N'-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-1,3-benzodioxole-5-carbohydrazide
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Overview
Description
N’-[(1E)-1-(bicyclo[221]hept-2-yl)ethylidene]-1,3-benzodioxole-5-carbohydrazide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-1,3-benzodioxole-5-carbohydrazide typically involves the condensation of a bicyclic ketone with a hydrazide derivative. The reaction is often carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common reagents used in this synthesis include hydrazine derivatives and aldehydes or ketones with the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-1,3-benzodioxole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
N’-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-1,3-benzodioxole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-1,3-benzodioxole-5-carbohydrazide involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain biological receptors or enzymes, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A related compound with a similar bicyclic structure, used in various chemical reactions and industrial applications.
Bicyclo[2.2.1]hepta-2,5-diene: Another similar compound, known for its use in polymerization reactions and as a ligand in coordination chemistry.
Uniqueness
N’-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-1,3-benzodioxole-5-carbohydrazide is unique due to its combination of a bicyclic structure with a benzodioxole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
N-[(E)-1-(2-bicyclo[2.2.1]heptanyl)ethylideneamino]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-10(14-7-11-2-3-12(14)6-11)18-19-17(20)13-4-5-15-16(8-13)22-9-21-15/h4-5,8,11-12,14H,2-3,6-7,9H2,1H3,(H,19,20)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIXRXXKKDRDGL-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC2=C(C=C1)OCO2)C3CC4CCC3C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC2=C(C=C1)OCO2)/C3CC4CCC3C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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